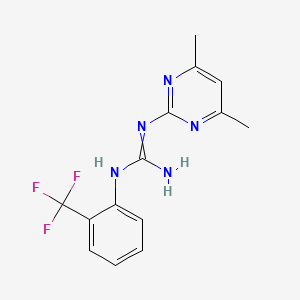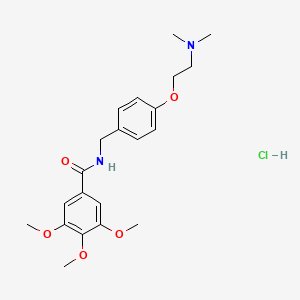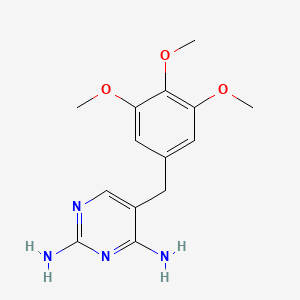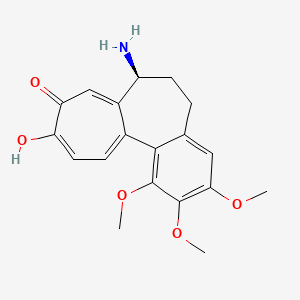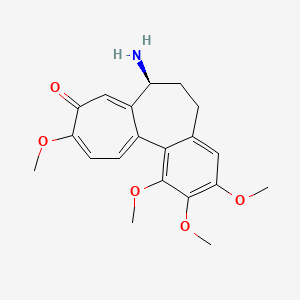
Aminooxyacetic acid
概要
準備方法
アミノオキシ酢酸は、さまざまな方法で合成できます。一般的な合成経路の1つは、塩基性条件下でヒドロキシルアミンをクロロ酢酸と反応させることです。反応は一般的に以下のように進みます。
- ヒドロキシルアミンを、水酸化ナトリウムなどの塩基の存在下でクロロ酢酸と反応させます。
- 反応混合物を加熱してアミノオキシ酢酸の形成を促進します。
- 生成物はその後、再結晶またはその他の精製技術によって精製されます .
工業生産方法は、同様の合成経路を含みますが、より大規模で行われ、最適な反応条件が適用されます。これにより、収量と純度が最大限に高まります。
化学反応の分析
アミノオキシ酢酸は、さまざまな化学反応を起こします。これには、次のようなものがあります。
酸化: アミノオキシ酢酸は酸化されて対応するオキシム誘導体を形成できます。
還元: アミノオキシ酢酸は還元されてアミノアルコールを形成できます。
置換: アミノオキシ酢酸は、さまざまな求電子試薬との置換反応を起こして置換誘導体を形成できます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求電子試薬などがあります。 これらの反応から形成される主な生成物は、使用された特定の試薬と条件によって異なります .
科学研究アプリケーション
アミノオキシ酢酸は、次のような幅広い科学研究アプリケーションを持っています。
化学: アミノオキシ酢酸は、有機合成における試薬として使用され、分子にアミノオキシ基を導入します。
生物学: アミノオキシ酢酸は、γ-アミノ酪酸の代謝とさまざまな生物学的プロセスにおけるその役割を研究するために使用されます。
医学: アミノオキシ酢酸は、脳内のγ-アミノ酪酸レベルを高める能力から、ハンチントン病や耳鳴りなどの病状の潜在的な治療法として研究されてきました.
科学的研究の応用
Aminooxyacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce aminooxy groups into molecules.
Biology: this compound is used to study the metabolism of gamma-aminobutyric acid and its role in various biological processes.
Industry: This compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
アミノオキシ酢酸は、4-アミノ酪酸アミノトランスフェラーゼやアスパラギン酸アミノトランスフェラーゼなど、ピリドキサールリン酸依存性酵素を阻害することによって効果を発揮します。アミノオキシ酢酸は、ピリドキサールリン酸と酵素の間のシッフ塩基結合を攻撃し、オキシム型錯体を形成することで、阻害剤として機能します。 この阻害は、γ-アミノ酪酸の分解を防ぎ、リンゴ酸-アスパラギン酸シャトルを阻害することで、γ-アミノ酪酸レベルの上昇と細胞代謝の変化につながります .
類似の化合物との比較
アミノオキシ酢酸は、ピリドキサールリン酸依存性酵素を阻害し、γ-アミノ酪酸レベルを高める能力において、独自です。類似の化合物には、次のようなものがあります。
ヒドロキシルアミン: アミノオキシ基を含みますが、カルボン酸の機能はありません。
カルボキシメトキシアミン: アミノオキシ酢酸の別名です。これは、ヒドロキシルアミンとの構造的類似性を強調しています。
オキシム誘導体: アミノオキシ酢酸とさまざまな求電子試薬の反応によって形成される化合物です.
アミノオキシ酢酸は、ピリドキサールリン酸依存性酵素に対する特定の阻害効果と、潜在的な治療的用途において、際立っています。
類似化合物との比較
Aminooxyacetic acid is unique in its ability to inhibit pyridoxal phosphate-dependent enzymes and increase gamma-aminobutyric acid levels. Similar compounds include:
Hydroxylamine: A related compound that also contains an aminooxy group but lacks the carboxylic acid functionality.
Carboxymethoxylamine: Another name for this compound, highlighting its structural similarity to hydroxylamine.
Oxime derivatives: Compounds formed by the reaction of this compound with various electrophiles.
This compound stands out due to its specific inhibitory effects on pyridoxal phosphate-dependent enzymes and its potential therapeutic applications.
特性
IUPAC Name |
2-aminooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214756 | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-88-5 | |
| Record name | (Aminooxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminooxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminooxyacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





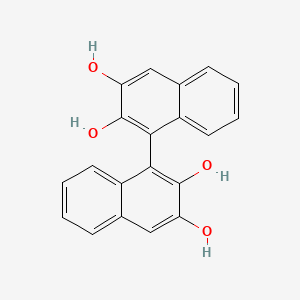
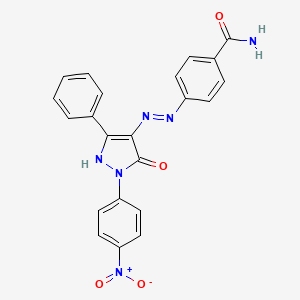
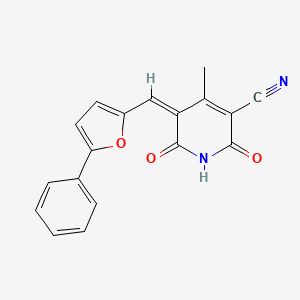

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
